molecular formula C6H9ClN2O2S B174416 Ethyl 2-aminothiazole-5-carboxylate hydrochloride CAS No. 162849-96-9

Ethyl 2-aminothiazole-5-carboxylate hydrochloride

Cat. No. B174416
Key on ui cas rn: 162849-96-9
M. Wt: 208.67 g/mol
InChI Key: SQNIBACOPWYWND-UHFFFAOYSA-N
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Patent
US05616720

Procedure details

To a -10° C. solution of potassium tert-butoxide (110 g, 0.98 mol) in THF (1.9 L) was added a solution of ethyl chloroacetate (100 mL, 0.934 mol) and ethyl formate (75 mL, 0.928 mol) in THF (400 mL) dropwise over 2 hours, with good mechanical stirring. The thick solution was stirred another 2 hours at ca. -1° C. then the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL). The mixture was allowed to warm to 20° C. and the lower aqueous layer (containing some precipitated salt) was separated. The organic layer was stripped under vacuum on a rotary evaporator. The oil was redissolved in 500 mL ethyl acetate, dried with 75 g Na2SO4 for 1 hour, filtered and concentrated under vacuum (40°-50° C. bath temperature) to an oil. The resulting crude chloroaldehyde (161 g) and thiourea (70 g, 0.92 mol) were dissolved in THF (2 L) and warmed to gentle reflux (60° C.). The thiourea dissolved during warming, and within 20 minutes, product precipitated from solution. After 100 minutes the suspension was allowed to cool to room temperature, then was cooled in an ice-bath for 1 hour. The product was collected on a fritted Buchner funnel and washed with 2×100 mL cold THF, then dried overnight in a vacuum oven at 50° C. Yield: 122 g of title compound as a tan-colored solid, m.p. 182°-185° C. (dec.). 1H NMR (DMSO-d6) δ7.86 (s, 1H), 4.19 (q, 2H), 1.21 (t, 3H). 13C NMR (DMSO-d6) δ171.9, 160.4, 140.4, 114.4, 61.1, 14.2.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
chloroaldehyde
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Cl:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH:14](OCC)=O.[NH2:19][C:20]([NH2:22])=[S:21]>C1COCC1>[ClH:7].[NH2:19][C:20]1[S:21][C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:14][N:22]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)OCC
Name
Quantity
1.9 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
chloroaldehyde
Quantity
161 g
Type
reactant
Smiles
Name
Quantity
70 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
2 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=S)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-1 °C
Stirring
Type
CUSTOM
Details
The thick solution was stirred another 2 hours at ca. -1° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of a solution of NaCl (150 g) in 1N HCL (750 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
ADDITION
Type
ADDITION
Details
the lower aqueous layer (containing some precipitated salt)
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
The organic layer was stripped under vacuum on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The oil was redissolved in 500 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 75 g Na2SO4 for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum (40°-50° C. bath temperature) to an oil
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux (60° C.)
TEMPERATURE
Type
TEMPERATURE
Details
during warming
WAIT
Type
WAIT
Details
within 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
product precipitated from solution
WAIT
Type
WAIT
Details
After 100 minutes the suspension was allowed
Duration
100 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The product was collected on a fritted Buchner funnel
WASH
Type
WASH
Details
washed with 2×100 mL cold THF
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven at 50° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl.NC=1SC(=CN1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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